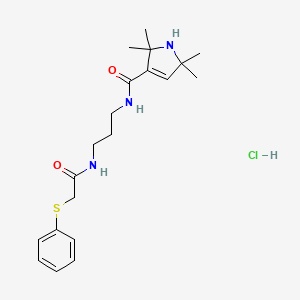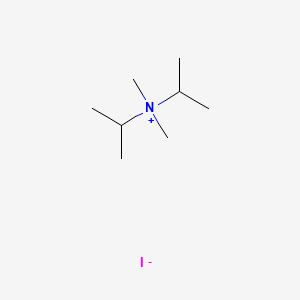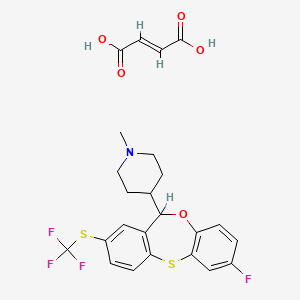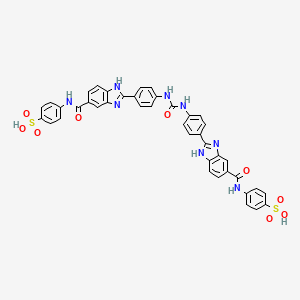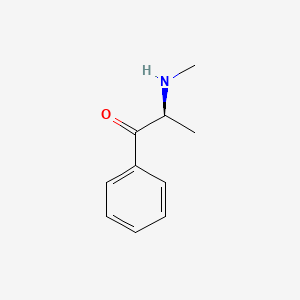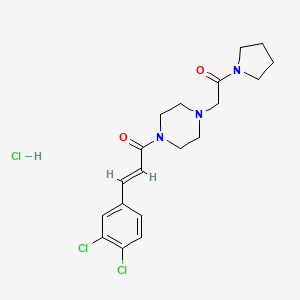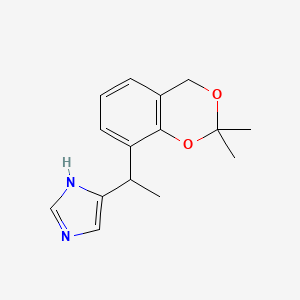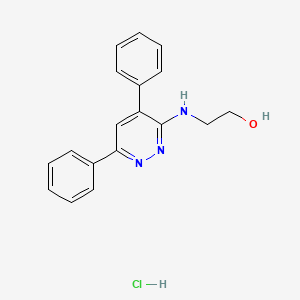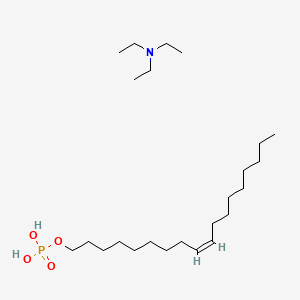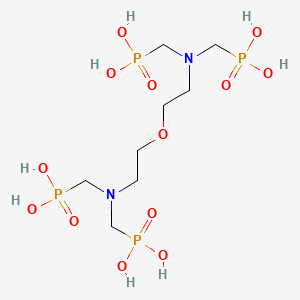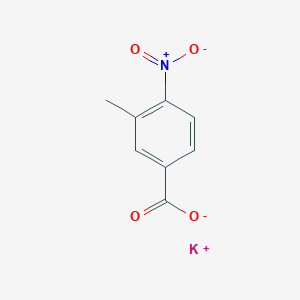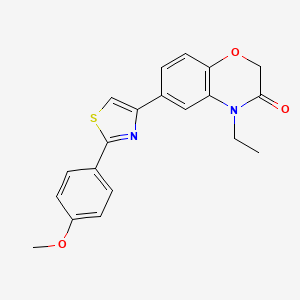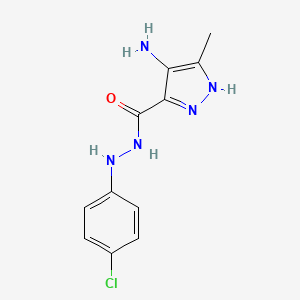
Tin, azido(2-methyl-1H-imidazole-N(sup 3))triphenyl-, (TB-5-12)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tin, azido(2-methyl-1H-imidazole-N(sup 3))triphenyl-, (TB-5-12)- is a complex organotin compound that features a unique combination of azido and imidazole ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tin, azido(2-methyl-1H-imidazole-N(sup 3))triphenyl- typically involves the reaction of triphenyltin chloride with 2-methyl-1H-imidazole and sodium azide. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the azido group, which can be potentially explosive .
Análisis De Reacciones Químicas
Types of Reactions
Tin, azido(2-methyl-1H-imidazole-N(sup 3))triphenyl- can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the tin center.
Coordination Chemistry: The imidazole ligand can coordinate with various metal centers, forming complexes.
Common Reagents and Conditions
Substitution: Reagents such as phosphines or amines can be used to replace the azido group.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
Substitution: Products include derivatives where the azido group is replaced by other functional groups.
Oxidation: Oxidized forms of the tin center, potentially leading to tin(IV) species.
Reduction: Reduced forms of the compound, possibly leading to the formation of tin(II) species.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Tin, azido(2-methyl-1H-imidazole-N(sup 3))triphenyl- is used as a precursor for the synthesis of other organotin compounds. It is also studied for its coordination chemistry and potential as a catalyst in organic reactions .
Biology and Medicine
The compound’s unique structure makes it a candidate for biological studies, particularly in understanding the interactions between metal centers and biological molecules.
Industry
In industry, this compound could be used in the development of new materials, particularly those that require specific coordination environments or redox properties. Its potential use in catalysis could also be explored for industrial chemical processes .
Mecanismo De Acción
The mechanism of action of Tin, azido(2-methyl-1H-imidazole-N(sup 3))triphenyl- involves its ability to coordinate with various substrates through the imidazole ligand. The azido group can participate in click chemistry reactions, forming triazoles. The tin center can undergo redox reactions, making it a versatile component in catalytic cycles .
Comparación Con Compuestos Similares
Similar Compounds
Triphenyltin chloride: A precursor in the synthesis of Tin, azido(2-methyl-1H-imidazole-N(sup 3))triphenyl-.
Azidoimidazole derivatives: Compounds with similar azido and imidazole functionalities.
Other organotin compounds: Such as tributyltin and triphenyltin derivatives.
Uniqueness
Tin, azido(2-methyl-1H-imidazole-N(sup 3))triphenyl- is unique due to its combination of azido and imidazole ligands, which provide distinct reactivity and coordination properties. This makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
83729-81-1 |
|---|---|
Fórmula molecular |
C22H21N5Sn |
Peso molecular |
474.1 g/mol |
Nombre IUPAC |
benzene;2-methyl-1H-imidazole;tin(4+);azide |
InChI |
InChI=1S/3C6H5.C4H6N2.N3.Sn/c3*1-2-4-6-5-3-1;1-4-5-2-3-6-4;1-3-2;/h3*1-5H;2-3H,1H3,(H,5,6);;/q3*-1;;-1;+4 |
Clave InChI |
SRNRHDPUYPGYKF-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CN1.C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.[N-]=[N+]=[N-].[Sn+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


